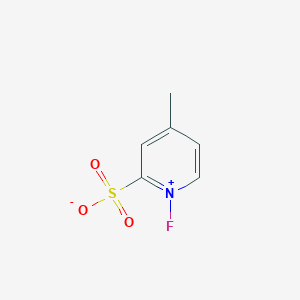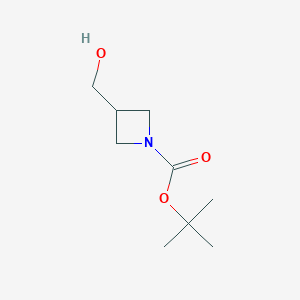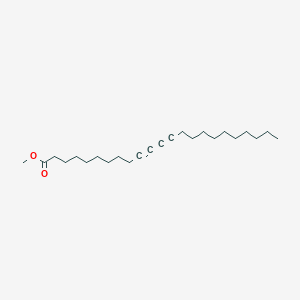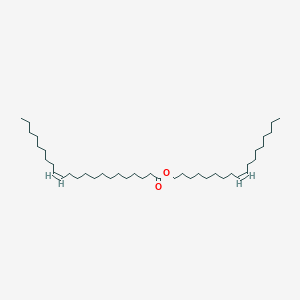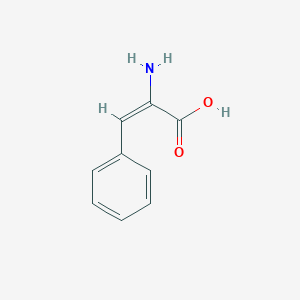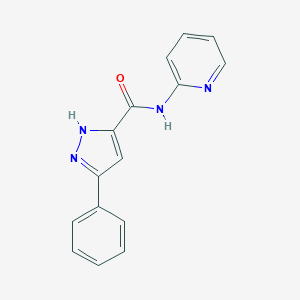
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- (referred to as PP2A inhibitor compound) is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), an essential enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, cell growth, and apoptosis. PP2A inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用机制
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound exerts its effects by inhibiting the activity of protein phosphatase 2A (1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-), an essential enzyme that regulates various cellular processes, including cell cycle progression, cell growth, and apoptosis. By inhibiting 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
生化和生理效应
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
实验室实验的优点和局限性
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has several advantages for lab experiments, including its potent inhibitory effects on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound, including:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitors.
3. Investigation of the potential synergistic effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound with other anticancer agents.
4. Studies to determine the molecular mechanisms underlying the neuroprotective effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
5. Investigation of the potential therapeutic applications of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound in other diseases, such as autoimmune disorders and metabolic diseases.
合成方法
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can be synthesized by various methods, including the reaction of 5-phenyl-2-pyridinecarboxylic acid with hydrazine hydrate to form 5-phenylpyrazole-3-carboxylic acid hydrazide. The resulting hydrazide can be further reacted with various substituted pyridinecarboxaldehydes to form 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
科学研究应用
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
130421-48-6 |
|---|---|
产品名称 |
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- |
分子式 |
C15H12N4O |
分子量 |
264.28 g/mol |
IUPAC 名称 |
3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20) |
InChI 键 |
KZRJWTXLLXLCAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
其他 CAS 编号 |
130421-48-6 |
同义词 |
5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



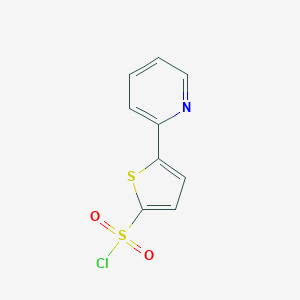
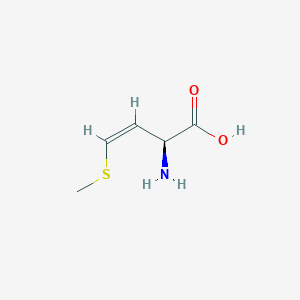
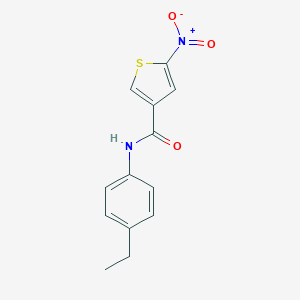
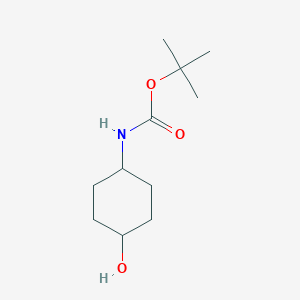
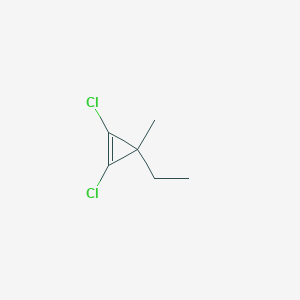
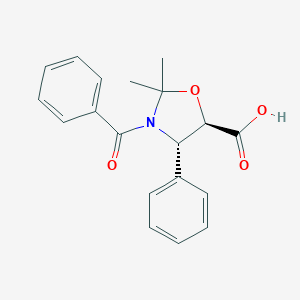
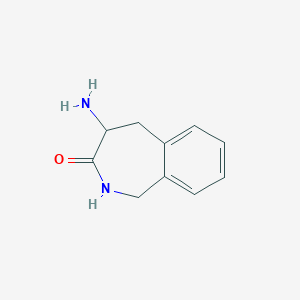
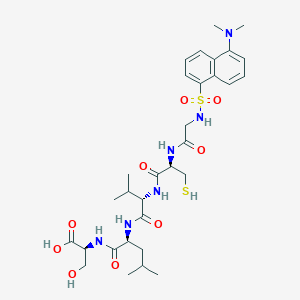
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
